molecular formula C17H19ClN2O4S2 B3637795 1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-methylpiperazine

1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-methylpiperazine

Cat. No.: B3637795
M. Wt: 414.9 g/mol
InChI Key: RXPURQGNAVTWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The specific compound you mentioned has additional sulfonyl and chlorophenyl groups attached to it. These groups could potentially influence the compound’s reactivity and other properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperazine core, with the sulfonyl and chlorophenyl groups attached at specific positions. These groups would likely influence the compound’s overall shape and polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including factors like its size, shape, and the types of atoms and groups it contains .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some piperazine derivatives are used in medicine due to their biological activity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include using personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications in more detail. This could include investigating its reactivity, stability, and any biological activity it might have .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-19-9-11-20(12-10-19)26(23,24)17-4-2-3-16(13-17)25(21,22)15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPURQGNAVTWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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